N-[4-(cyanomethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic compound belonging to the class of benzisothiazole derivatives. It holds significant interest in the field of medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multiple steps. A common route begins with the reaction of 4-(cyanomethyl)aniline with an appropriate acylating agent to form an intermediate. This intermediate then undergoes cyclization with sulfonamide derivatives to produce the target compound.
Industrial Production Methods
In an industrial setting, the production can be scaled up using batch or continuous-flow reactors, ensuring precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Catalysts and specific solvents are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions including:
Oxidation: Undergoes oxidation reactions typically using agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents, often at room temperature.
Reduction: Sodium borohydride in an alcohol solvent like ethanol.
Substitution: Nucleophiles like amines or alcohols in aprotic solvents such as dimethylformamide (DMF) under elevated temperatures.
Major Products Formed
The reactions typically yield various derivatives, including oxidized products, reduced amines, or substituted amides, depending on the reagents and conditions.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide finds applications in several fields:
Chemistry: Used as an intermediate in synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Potential use in developing new materials or as a catalyst in organic reactions.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with specific enzymes, modulating their activity. It may bind to active sites or allosteric sites, altering the enzyme's conformation and function. Detailed studies have shown its impact on pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
N-[4-(cyanomethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to its benzisothiazole core, which imparts specific reactivity and biological activity. Similar compounds include:
Benzisothiazol-3-yl derivatives: Known for various pharmaceutical applications.
Sulfonamide derivatives: Widely used as antibiotics and enzyme inhibitors.
These comparisons highlight the unique structure-activity relationship that this compound brings to the table, particularly its combination of a benzisothiazole ring with a cyanomethyl and acetamide group.
Conclusion
This compound stands out as a compound of significant interest across various scientific disciplines due to its diverse chemical reactivity, potential applications, and unique mechanism of action. Further research is likely to uncover even more uses and enhance our understanding of its properties.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c18-10-9-12-5-7-13(8-6-12)19-16(21)11-20-17(22)14-3-1-2-4-15(14)25(20,23)24/h1-8H,9,11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMKOSVMPJRVSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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